

Chemical structure and properties of Brigatinib

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Compound of Interest

Compound Name: *Brigatinib*

Cat. No.: *B606365*

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Brigatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for **Brigatinib** (AP26113), a potent and selective next-generation tyrosine kinase inhibitor.

Chemical Structure and Physicochemical Properties

Brigatinib is a synthetic, orally available compound with a unique bisanilinopyrimidine scaffold that includes a phosphine oxide moiety, a feature that contributes to its high potency and selectivity.^{[1][2]}

Chemical Identifiers:

Identifier	Value
IUPAC Name	5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine
SMILES	<chem>COC1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1Nc1nccc(Cl)c(Nc2ccccc2P(=O)(C)C)n1</chem>
Molecular Formula	C ₂₉ H ₃₉ ClN ₇ O ₂ P
Molecular Weight	584.1 g/mol
CAS Number	1197953-54-0

Physicochemical Properties:

Property	Value
pKa	1.73, 3.65, 4.72, 8.04 (bases)
Solubility	Poorly soluble in water (~0.19 mg/mL)

Mechanism of Action

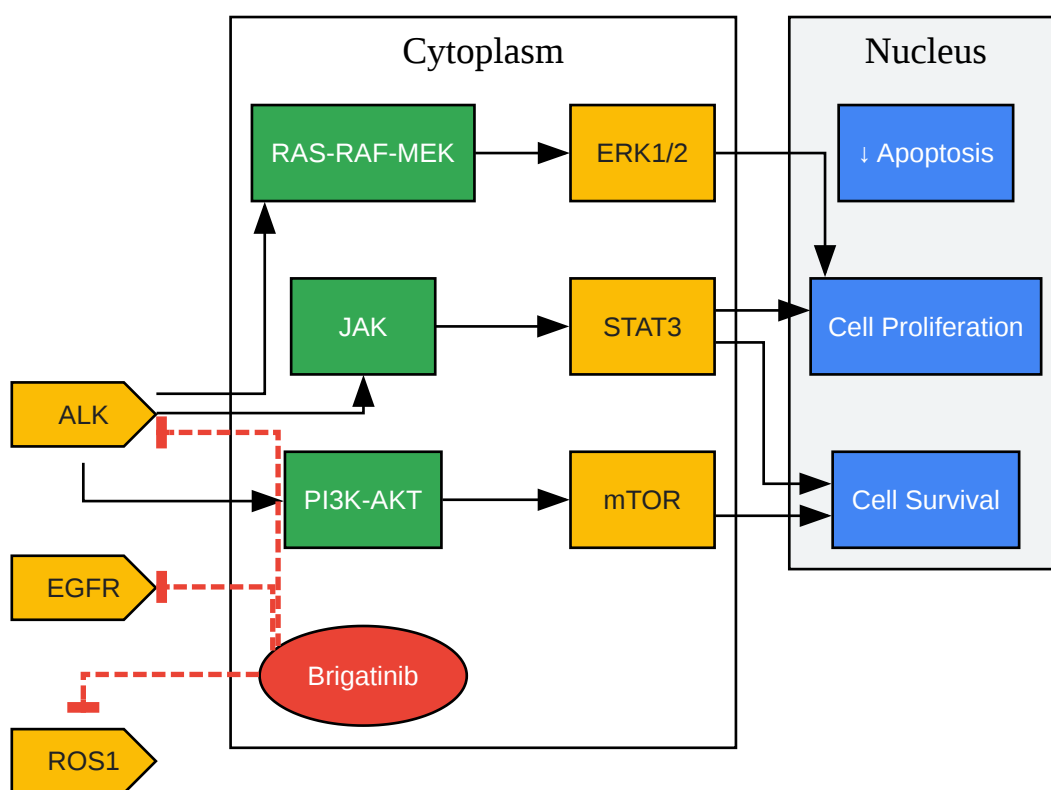
Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.^[3] It also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), as well as certain mutant forms of the Epidermal Growth Factor Receptor (EGFR).^{[3][4]}

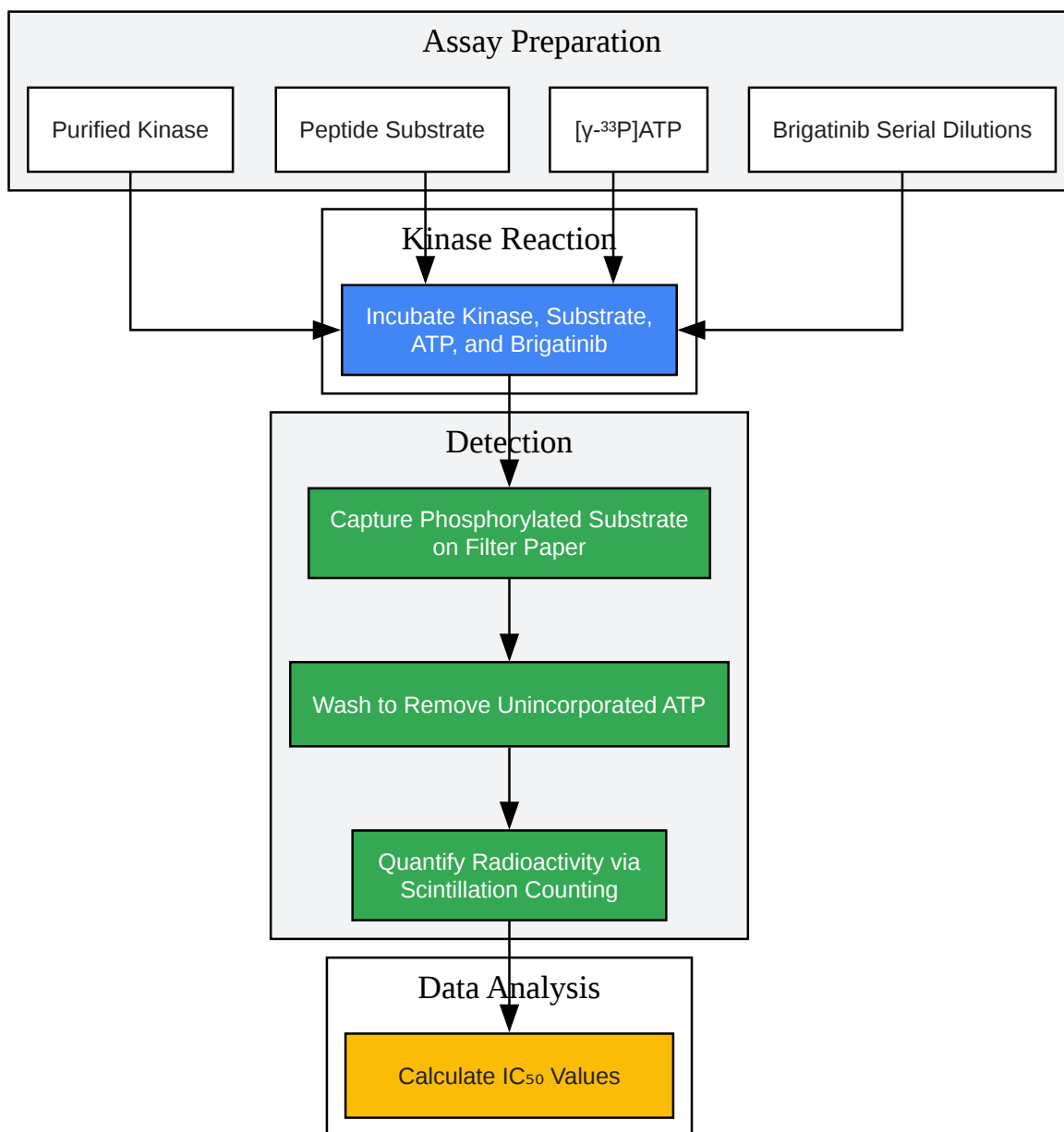
The primary mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival.^{[3][4]}

Signaling Pathways

Brigatinib disrupts key oncogenic signaling cascades by inhibiting the phosphorylation of ALK. This leads to the downregulation of critical downstream effectors such as STAT3, AKT, ERK1/2,

and S6.[3][4] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-driven tumor cells.





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